2-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Anticancer Phthalazinone Oxadiazole

2-Phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a unique 1,2,4-oxadiazole-phthalazinone hybrid—distinct from the more common 1,3,4-oxadiazole chemotypes. The fully aromatic N2-phenyl substitution pattern differentiates it from N2-alkyl or N2-H analogs, potentially altering lipophilicity, metabolic stability, and target-binding kinetics. This specificity is critical for SAR campaigns aiming to dissect oxadiazole regioisomer effects on anticancer potency, apoptotic vs. kinase pathways, and therapeutic index. Procure with confidence knowing this is not an interchangeable generic scaffold but a tool for generating missing comparative data against 1,3,4-oxadiazole leads.

Molecular Formula C22H14N4O2
Molecular Weight 366.4 g/mol
CAS No. 1291832-00-2
Cat. No. B6483634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
CAS1291832-00-2
Molecular FormulaC22H14N4O2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
InChIInChI=1S/C22H14N4O2/c27-22-18-14-8-7-13-17(18)19(24-26(22)16-11-5-2-6-12-16)21-23-20(25-28-21)15-9-3-1-4-10-15/h1-14H
InChIKeyBHVZWSUAVLKOGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1291832-00-2) – Key Structural & Biological Baseline for Procurement Decisions


2-Phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a synthetic hybrid molecule that fuses a phthalazinone core with a 1,2,4-oxadiazole ring . Phthalazin-1(2H)-ones are recognized scaffolds in medicinal chemistry, historically explored for anticancer, antimicrobial, and anti-inflammatory applications, while 1,2,4-oxadiazoles are established bioisosteres of esters and amides that often confer metabolic stability and modulate target binding [1]. This particular compound has been reported in the context of anticancer screening, where phthalazine–oxadiazole hybrids have demonstrated antiproliferative activity against human cancer cell lines [2]. The fully aromatic N2-phenyl substitution pattern differentiates it from more common N2-alkyl or N2-H analogs, a structural feature that may influence lipophilicity, target engagement, and selectivity profiles relevant to procurement for structure–activity relationship (SAR) campaigns.

2-Phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one – Why Generic Phthalazinone or Oxadiazole Substitution Fails


Structural variations within the phthalazinone–oxadiazole family produce divergent biological profiles that preclude interchangeable use. In the RSC Advances study, the parent compound (an N2-unsubstituted analog) and various N2-alkyl/aryl derivatives exhibited distinct anticancer mechanisms: only the parent compound simultaneously arrested the cell cycle (p53/cdk1 modulation) and induced caspase‑3‑dependent apoptosis, whereas derivatives 2e and 7d primarily engaged MAPK/Topo II pathways [1]. This demonstrates that even minor changes at the N2 position or oxadiazole substitution pattern can fundamentally alter target engagement and therapeutic index. For a compound such as 2‑phenyl‑4‑(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)phthalazin‑1(2H)‑one, which combines a 1,2,4‑oxadiazole (vs. the more common 1,3,4‑oxadiazole) with a fully aromatic N2‑phenyl substituent, no authoritative comparator data are currently accessible from permitted primary sources. Consequently, generic substitution based on scaffold similarity alone risks acquiring a compound with uncharacterized – and potentially inferior – selectivity, potency, or pharmacokinetic properties.

2-Phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one – Quantitative Differentiation Evidence


Antiproliferative Activity in MCF-7 Breast Cancer Cells – Cross-Series Comparison with 1,3,4-Oxadiazole Phthalazinones

No direct head‑to‑head comparison between the target compound and a close analog has been published in a permitted primary source. However, a class‑level inference can be drawn from the RSC Advances study, where a structurally related 1,3,4‑oxadiazole‑phthalazinone series was evaluated. In that study, the parent compound (bearing an N2‑H) exhibited an IC₅₀ of ~X µM against MCF‑7 cells, while various N2‑substituted derivatives showed IC₅₀ values spanning Y–Z µM [1]. The target compound, featuring a different oxadiazole regioisomer (1,2,4‑ vs. 1,3,4‑oxadiazole) and an N2‑phenyl group, is expected to occupy a distinct activity band, but the absence of quantitative data prohibits direct potency ranking. This evidence gap must be acknowledged for procurement decisions.

Anticancer Phthalazinone Oxadiazole MCF-7

Selectivity Index (Cancer vs. Normal Fibroblasts) – Cross-Study Inference

Selectivity against normal cells is a critical procurement parameter. In the reference 1,3,4‑oxadiazole‑phthalazinone study, the parent compound (N2‑unsubstituted) demonstrated a selectivity index (SI = IC₅₀ WI‑38 / IC₅₀ HepG2) of >10, while N2‑substituted derivatives showed variable selectivity (SI = 2–8) [1]. No parallel selectivity data for the target 1,2,4‑oxadiazole compound have been disclosed in permitted sources. The difference in oxadiazole regioisomerism may influence off‑target toxicity, but this remains empirically unconfirmed.

Selectivity WI-38 Therapeutic window

Mechanistic Differentiation – Apoptosis vs. Kinase Inhibition

Mechanistic divergence is a key differentiator among phthalazinone‑oxadiazole analogs. In the RSC Advances study, compound 1 elevated caspase‑3 activity ~7‑fold and upregulated p53 ~4‑fold, consistent with apoptosis induction, while derivatives 2e and 7d acted primarily through MAPK and Topo II inhibition [1]. The target compound's 1,2,4‑oxadiazole motif may confer a distinct interaction profile with kinases or apoptotic regulators, but no experimental data (Western blot, enzyme inhibition, or gene expression) are available in permitted primary sources.

Apoptosis MAPK Caspase 3 Mechanism of action

2-Phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one – Best-Fit Research and Procurement Scenarios


SAR Expansion Campaigns Targeting 1,2,4-Oxadiazole–Phthalazinone Hybrids

The compound is structurally positioned as a bridge between established 1,3,4‑oxadiazole‑phthalazinone chemotypes and under‑explored 1,2,4‑oxadiazole hybrids. Procurement is warranted for medicinal chemistry teams seeking to systematically probe the impact of oxadiazole regioisomerism on anticancer potency and selectivity, provided that in‑house screening capabilities exist to generate the missing comparative data [1].

Negative Control or Comparator for 1,3,4-Oxadiazole Lead Optimization

Because the 1,2,4‑oxadiazole isomer may display divergent metabolic stability and target‑binding kinetics, the compound could serve as a strategic comparator or negative control when optimizing a 1,3,4‑oxadiazole lead series. This application is contingent on experimental validation of its ADME‑Tox profile [1].

Academic Probe for Apoptosis vs. Kinase Inhibition Studies

Given the mechanistic bifurcation observed in related phthalazinone‑oxadiazoles (caspase‑3 activation vs. MAPK/Topo II inhibition), the target compound could be deployed as a tool molecule to deconvolve whether the 1,2,4‑oxadiazole scaffold preferentially engages apoptotic or kinase‑signaling pathways. Such studies would fill the current evidence gap and inform future procurement decisions [1].

Quote Request

Request a Quote for 2-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.